2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]aceticacid
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Overview
Description
2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]acetic acid is a chemical compound that features a pyrazole ring substituted with an oxan-4-yl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrazoles is through the cycloaddition of hydrazines with 1,3-diketones or their equivalents . The reaction conditions often involve mild temperatures and the use of catalysts such as silver or copper salts .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]acetic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxan-4-yl group and acetic acid moiety may also contribute to the compound’s overall activity by enhancing binding affinity or solubility .
Comparison with Similar Compounds
Similar Compounds
1-(oxan-2-yl)-1H-pyrazole-4-thiol: This compound features a thiol group instead of an acetic acid moiety.
1-(oxan-2-yl)-1H-pyrazol-4-ol: This compound has a hydroxyl group in place of the acetic acid moiety.
Uniqueness
2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]acetic acid is unique due to the presence of both the oxan-4-yl group and the acetic acid moiety. This combination may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-[2-(oxan-4-yl)pyrazol-3-yl]acetic acid |
InChI |
InChI=1S/C10H14N2O3/c13-10(14)7-9-1-4-11-12(9)8-2-5-15-6-3-8/h1,4,8H,2-3,5-7H2,(H,13,14) |
InChI Key |
HXIMLVCKQAAAMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2C(=CC=N2)CC(=O)O |
Origin of Product |
United States |
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